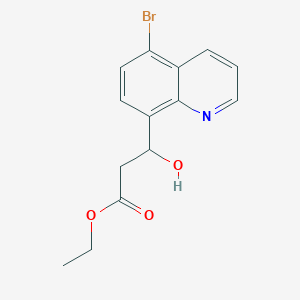
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the quinoline ring and an ethyl ester group attached to a hydroxypropanoate moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate typically involves the following steps:
Bromination: The quinoline ring is brominated at the 5th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Esterification: The brominated quinoline is then subjected to esterification with ethyl 3-hydroxypropanoate. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the corresponding quinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Quinoline derivatives with a hydrogen atom replacing the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the type of activity being investigated.
類似化合物との比較
Ethyl 3-(5-Bromo-8-quinolyl)-3-hydroxypropanoate can be compared with other quinoline derivatives such as:
Ethyl 3-(5-Bromo-8-quinolyl)-5-methylisoxazole-4-carboxylic Acid: Similar structure but with an isoxazole ring.
5-Bromo-8-quinolylamine: Lacks the ethyl ester and hydroxypropanoate moiety.
Quinoline N-oxide derivatives: Oxidized form of quinoline derivatives.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical and biological properties.
特性
分子式 |
C14H14BrNO3 |
|---|---|
分子量 |
324.17 g/mol |
IUPAC名 |
ethyl 3-(5-bromoquinolin-8-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C14H14BrNO3/c1-2-19-13(18)8-12(17)10-5-6-11(15)9-4-3-7-16-14(9)10/h3-7,12,17H,2,8H2,1H3 |
InChIキー |
FZHRRDXUTGZFIL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(C1=C2C(=C(C=C1)Br)C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


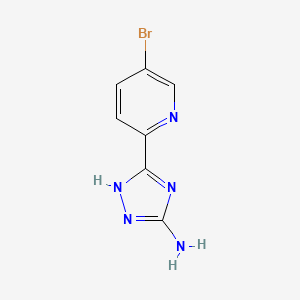
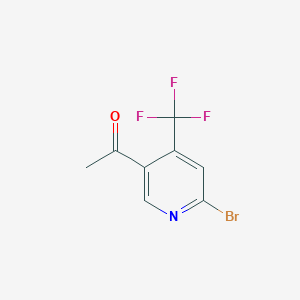


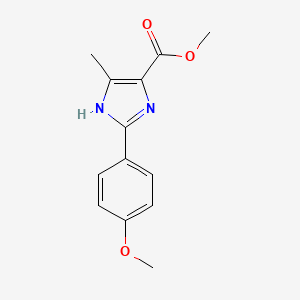

![(R)-4-Oxo-5-azaspiro[2.4]heptane-6-carboxylic Acid](/img/structure/B15333686.png)
![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
![7-Chlorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B15333712.png)

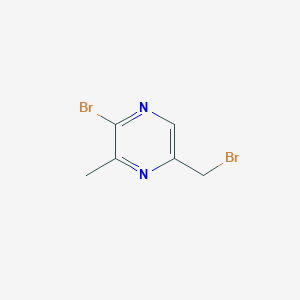
![(S)-1-[(S)-2-Pyrrolidinyl]ethanol Hydrochloride](/img/structure/B15333744.png)
